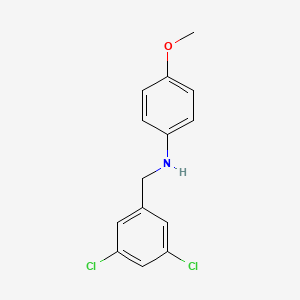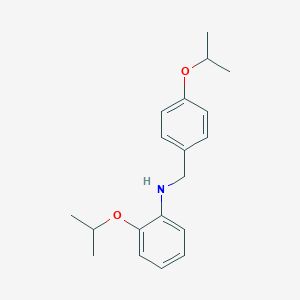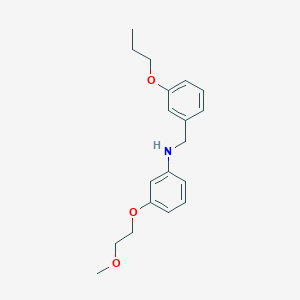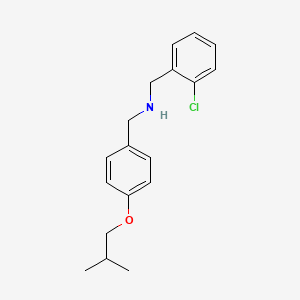![molecular formula C23H33NO2 B1385352 N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline CAS No. 1040688-13-8](/img/structure/B1385352.png)
N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline
概要
説明
N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline is an organic compound with the molecular formula C23H33NO2 and a molecular weight of 355.51 . This compound is characterized by the presence of a benzyl group substituted with a hexyloxy group and an aniline moiety substituted with an isobutoxy group. It is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline can be achieved through a multi-step process involving the following key steps:
Formation of the Benzyl Intermediate: The initial step involves the alkylation of 2-hydroxybenzyl alcohol with hexyl bromide in the presence of a base such as potassium carbonate to form 2-(hexyloxy)benzyl alcohol.
Formation of the Aniline Intermediate: The next step involves the alkylation of 4-aminophenol with isobutyl bromide in the presence of a base to form 4-isobutoxyaniline.
Coupling Reaction: The final step involves the coupling of the benzyl intermediate with the aniline intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Alkylated derivatives of the original compound.
科学的研究の応用
N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study cellular processes and signaling pathways.
作用機序
The mechanism of action of N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[2-(Methoxy)benzyl]-4-isobutoxyaniline
- N-[2-(Ethoxy)benzyl]-4-isobutoxyaniline
- N-[2-(Butoxy)benzyl]-4-isobutoxyaniline
Uniqueness
N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline is unique due to the presence of the hexyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. These properties can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable tool in various research applications.
特性
IUPAC Name |
N-[(2-hexoxyphenyl)methyl]-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-4-5-6-9-16-25-23-11-8-7-10-20(23)17-24-21-12-14-22(15-13-21)26-18-19(2)3/h7-8,10-15,19,24H,4-6,9,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADFKPOMBKZLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


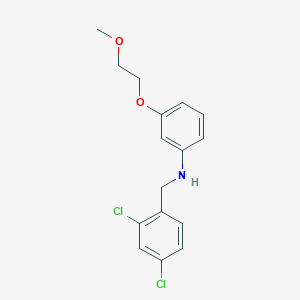
![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)
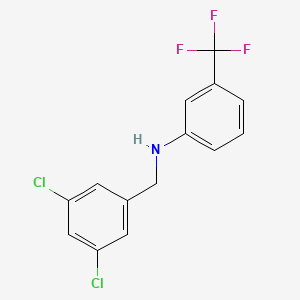
![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)
![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)
